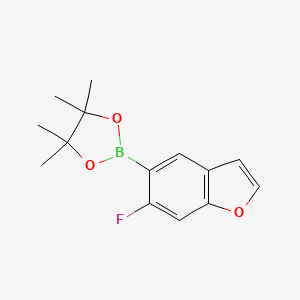

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(6-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOZZZPANABKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the fluorine atom or the benzofuran ring.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the benzofuran ring can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects : Fluorine (electron-withdrawing) in the target compound may enhance oxidative stability compared to chloro or methoxy substituents (e.g., in and ).

Steric Considerations : Bulky substituents like benzofuran or naphthalene () reduce boron center reactivity, favoring storage stability but requiring optimized catalytic conditions for cross-coupling.

Synthetic Accessibility : Compounds like and are synthesized via established borylation protocols (e.g., Miyaura borylation or C–H activation ), while the target compound’s fluorobenzofuran moiety may necessitate specialized halogenation or cyclization steps.

Table 2: Reactivity and Functional Utility

Critical Insights:

- Medicinal Chemistry : The cyclopropoxy-naphthalene derivative () demonstrated efficacy in inhibiting glycolysis in prostate cancer cells, suggesting fluorobenzofuran analogues () could be explored for similar bioactivity .

Stability and Handling

- Thermal Stability : Tetramethyl substitution on the dioxaborolane ring (common across all compounds) provides consistent thermal stability (>150°C in inert atmospheres).

- Hydrolytic Sensitivity : Fluorinated derivatives () may exhibit slower hydrolysis compared to chlorinated analogues () due to reduced Lewis acidity at boron .

Biological Activity

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1628703-38-7, is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C14H16BFO3

- Molecular Weight : 262.09 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity

The compound's structure includes a dioxaborolane ring and a fluorobenzofuran moiety, which may contribute to its reactivity and biological profile.

Research indicates that compounds similar to dioxaborolanes exhibit various biological activities including anti-cancer properties and enzyme inhibition. The presence of the fluorine atom in the structure may enhance lipophilicity and cellular uptake, potentially increasing the efficacy of the compound in biological systems.

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds. It was found that dioxaborolanes can inhibit tumor growth in vitro by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar pathways due to its structural similarities with known active compounds.

-

Enzyme Inhibition :

- Another research highlighted the ability of dioxaborolanes to act as inhibitors of certain enzymes involved in metabolic pathways. The inhibition mechanism typically involves the formation of stable complexes with target enzymes, thereby blocking substrate access. The fluorinated derivative may exhibit enhanced binding affinity compared to non-fluorinated analogs.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Potential inhibition of tumor cell growth; apoptosis induction observed |

| Enzyme Inhibition | Possible interference with metabolic enzymes; enhanced binding affinity expected |

| Toxicity | Harmful if swallowed or upon skin contact; serious eye irritant |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Miyaura borylation , where a halogenated benzofuran precursor reacts with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc). Key parameters include:

- Catalyst loading : 1–5 mol% Pd for optimal turnover.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.

- Temperature : 80–100°C for 12–24 hours.

- Moisture control : Anhydrous conditions prevent hydrolysis of the boronate .

- Data Table : Representative Conditions for Analogous Boronates

| Substrate | Catalyst | Solvent | Yield (%) | Evidence ID |

|---|---|---|---|---|

| 5-Fluoro-2-methoxyphenyl | Pd(dppf)Cl | DMF | 75 | |

| 3,4-Difluoro-5-CF-phenyl | Pd(OAc) | THF | 68 |

Q. How is the structure and purity of this compound validated?

- Methodological Answer : Use multinuclear NMR (1H, 13C, 19F) to confirm substitution patterns and boron connectivity. Note that carbons adjacent to boron may not appear in 13C NMR due to quadrupolar relaxation . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity (>95%). HPLC with UV detection ensures no residual starting materials .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : This boronate serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions , enabling aryl-aryl bond formation. The 6-fluorine substituent directs electrophilic aromatic substitution (e.g., in drug intermediates) and enhances metabolic stability in bioactive molecules .

Advanced Research Questions

Q. How can coupling efficiency with electron-deficient aryl halides be optimized?

- Methodological Answer : For electron-deficient partners (e.g., nitro- or cyano-substituted halides):

- Catalyst : Use Pd(PPh) or SPhos-Pd for enhanced oxidative addition.

- Base : CsCO or KPO improves transmetalation.

- Solvent : Dioxane/water mixtures (10:1) balance reactivity and solubility.

- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours .

Q. How should contradictory data on hydrolytic stability be addressed?

- Methodological Answer : Discrepancies arise from moisture exposure during storage or reaction. To resolve:

- Stability assays : Monitor decomposition via 11B NMR in DO.

- Storage : Use argon-filled vials with molecular sieves at –20°C.

- In situ protection : Add pinacol (1.2 equiv) to scavenge free boric acid .

Q. What strategies prevent dioxaborolane ring opening under basic conditions?

- Methodological Answer :

- Mild bases : Avoid NaOH/KOH; use NaHCO or EtN.

- Low temperature : Conduct reactions at 0–25°C.

- Chelation control : Add EDTA to sequester metal ions that promote hydrolysis .

Q. How can transmetalation mechanisms be studied experimentally?

- Methodological Answer :

- Kinetic profiling : Track reaction progress via 19F NMR to identify rate-limiting steps.

- Isotopic labeling : Use 10B-enriched boronate to distinguish boronate vs. halide oxidation states.

- DFT calculations : Model transition states for Pd-B bond formation .

Q. What is the impact of fluorobenzofuran substitution on bioactivity?

- Methodological Answer : The 6-fluoro group enhances:

- Lipophilicity : LogP increases by ~0.5 units (measured via HPLC).

- Metabolic stability : Reduces CYP450-mediated oxidation (in vitro microsomal assays).

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonding in kinase inhibitors .

Data Contradiction Analysis

Q. Why do some studies report lower yields in cross-coupling with bulkier substrates?

- Methodological Answer : Steric hindrance from the tetramethyl dioxaborolane group slows transmetalation. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.